Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-2-21-12(20)10-7-11(17)19(18-10)9-5-3-8(4-6-9)13(14,15)16/h3-7H,2,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFIBNFXVMKVAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155639 | |
| Record name | Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866838-04-2 | |
| Record name | Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866838-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds, including Ethyl 5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate, exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of human breast cancer cells in vitro, with IC50 values indicating significant potency compared to traditional chemotherapeutics .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Case Study : In a study involving animal models of arthritis, administration of this compound resulted in reduced swelling and pain, suggesting its potential as an anti-inflammatory agent .
Agricultural Applications
1. Insecticidal Activity
this compound belongs to a class of compounds known for their insecticidal properties. It acts as a GABA receptor antagonist, disrupting neural signaling in pests.
Case Study : A patent application describes the synthesis and application of this compound as an insecticide against various agricultural pests, demonstrating effectiveness in field trials with reduced environmental impact compared to conventional pesticides .
Data Table: Summary of Key Applications
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of thiadiazole derivatives are highly dependent on substituents. Below is a comparative analysis:
| Compound | Molecular Formula | Key Substituents | Solubility | Biological Activity |
|---|---|---|---|---|
| Target Compound (CAS 1227465-61-3) | C₄H₁₀Cl₂N₄S | 2-aminopropan-2-yl, dihydrochloride salt | High (aqueous) | Anticancer (PIM2 inhibition potential) |
| 5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine | C₁₀H₉N₅S | Indole ring at position 5 | Moderate (organic) | PIM2 inhibition (IC₅₀: 0.2–1.8 µM) |
| 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine | C₈H₁₀Cl₂N₄S | Pyridinyl group at position 5 | Moderate (aqueous) | Not reported (structural analog) |
| 5-(Benzylthio)-1,3,4-thiadiazol-2-amine | C₉H₉N₃S₂ | Benzylthio group at position 5 | Low (organic) | Antimicrobial |
| 5-Amino-1,3,4-thiadiazole-2-thiol | C₂H₃N₃S₂ | Thiol group at position 2 | Low (aqueous) | Precursor for functionalized derivatives |
Key Observations :
- Dihydrochloride Salts: The target compound’s dihydrochloride salt enhances aqueous solubility compared to non-ionic analogs like 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine, which requires organic solvents .
- Substituent Effects: Bulky substituents (e.g., indole or pyridinyl groups) improve target binding but may reduce solubility. The 2-aminopropan-2-yl group in the target compound balances hydrophilicity and steric bulk .
Research Findings and Computational Insights
Molecular Modeling :
- 3D-QSAR studies on 5-(1H-indol-5-yl) derivatives using SYBYL-X 2.0 highlight the importance of hydrophobic and electrostatic interactions for kinase inhibition. These models could guide optimization of the target compound’s substituents .
- Density-functional theory (DFT) calculations (e.g., B3LYP functional) predict thermochemical stability, supporting the dihydrochloride form’s suitability for storage and synthesis .
Crystallography :
- SHELX programs are widely used for resolving thiadiazole structures, ensuring accurate stereochemical assignments for analogs like 5-(pyridin-2-yl) derivatives .
Q & A
Q. Table 1. Key Synthetic Parameters for Pyrazole Derivatives
Q. Table 2. Analytical Data for Structural Confirmation
| Technique | Expected Data | Significance |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.3 (t, CH₃), δ 4.3 (q, CH₂) | Confirms ethyl ester group |
| LC-MS (ESI+) | m/z 299.1 [M+H]⁺ | Validates molecular weight |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
